molecular formula C8H11IO2 B2744147 Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2288708-53-0

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2744147
CAS No.: 2288708-53-0
M. Wt: 266.078
InChI Key: AUNVINHCEPHKLU-UHFFFAOYSA-N
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Description

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H11IO2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The presence of an iodomethyl group and a carboxylate ester makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of bicyclo[1.1.1]pentane-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of methyl 3-(azidomethyl)bicyclo[1.1.1]pentane-1-carboxylate or methyl 3-(thiomethyl)bicyclo[1.1.1]pentane-1-carboxylate.

    Reduction: Formation of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.

    Oxidation: Formation of 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Scientific Research Applications

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor or substrate, interacting with active sites and altering enzyme activity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Uniqueness

Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing different reactivity patterns.

Properties

IUPAC Name

methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVINHCEPHKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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